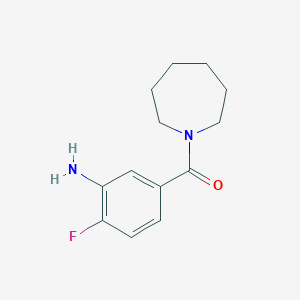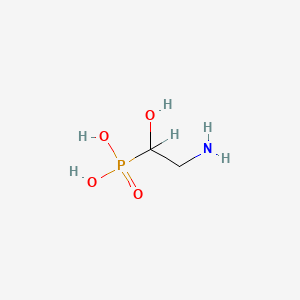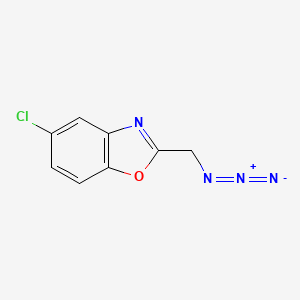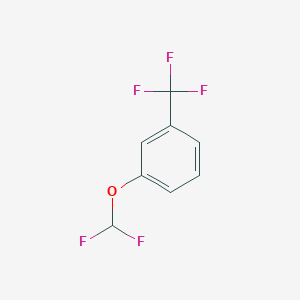
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene (DFMTFB) is an organic compound with a molecular formula of C7H5F5O. It is a colorless liquid with a boiling point of 148.3 °C and a melting point of -3.8 °C. It is an important intermediate in organic synthesis and is used in the production of various organic compounds and materials. DFMTFB has been studied extensively for its potential applications in a wide range of fields such as pharmaceuticals, agrochemicals, and materials science. The aim of
Applications De Recherche Scientifique
Electrophilic Trifluoromethylation
The compound has been used in the catalytic electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, employing methyltrioxorhenium as a catalyst and hypervalent iodine reagents. This process results in the formation of various products, with yields up to 77% (Mejía & Togni, 2012).
Reactivity with Phenols
The reactivity of this compound with phenols has been explored. A study showed that the hypervalent iodine trifluoromethylation reagent reacted with 2,4,6-trimethylphenol, leading to the formation of 1,3,5-trimethyl-2-(trifluoromethoxy)benzene as a byproduct. This reaction illustrates its potential use in the ortho- and para-trifluoromethylation of aromatic compounds (Stanek, Koller & Togni, 2008).
Molecular Structure Studies
Research has been conducted on the molecular structure and conformation of related trifluoromethyl benzene derivatives, using techniques like gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the molecular structure, useful in understanding the behavior and reactivity of these compounds (Kolesnikova et al., 2014).
Organometallic Synthesis
The compound serves as a starting material for organometallic synthesis. For example, 1-Bromo-3,5-bis(trifluoromethyl)benzene has been prepared from similar compounds and used in various synthetically useful reactions with organometallic intermediates (Porwisiak & Schlosser, 1996).
Electrochemistry and Chemiluminescence
Studies have been conducted on the electrochemistry and electrogenerated chemiluminescence (ECL) of benzene-centered starburst oligofluorenes, highlighting the role of trifluoromethyl benzene derivatives in tuning electrochemical behaviors and facilitating strong ECL emissions (Qi et al., 2016).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(difluoromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-3-1-2-5(4-6)8(11,12)13/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIFXPGOZIQUGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


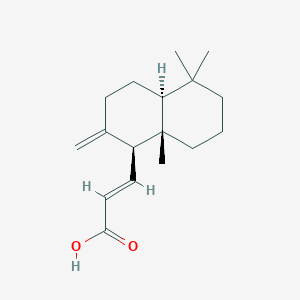
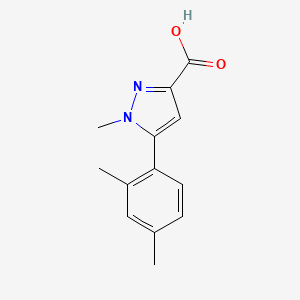
![2-cyano-N'-[(1E)-2-phenylethylidene]acetohydrazide](/img/structure/B3033720.png)

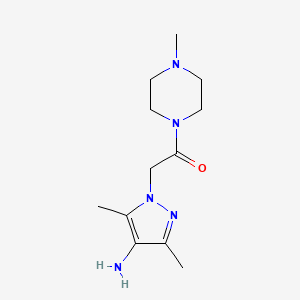

![Benzyl[(1,3,5-trimethylpyrazol-4-yl)methyl]amine](/img/structure/B3033725.png)



